molecular formula C21H19N3O2S B6565861 3-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021221-87-3

3-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6565861
CAS No.: 1021221-87-3
M. Wt: 377.5 g/mol
InChI Key: VIUXPYVHJASEQM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl group linked to a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety. The methyl group at position 3 stabilizes the dihydroquinazolinone ring, while the oxazole-substituted sulfanyl group introduces steric and electronic variations that influence reactivity and biological interactions.

Properties

IUPAC Name

3-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-8-10-15(11-9-13)19-22-18(14(2)26-19)12-27-21-23-17-7-5-4-6-16(17)20(25)24(21)3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXPYVHJASEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 320.43 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Not extensively documented; requires further investigation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the quinazolinone and oxazole moieties. These structures are known for various pharmacological effects, including:

  • Anticonvulsant Activity: Quinazolinone derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of epilepsy treatment. Research indicates that similar compounds can enhance GABAergic activity, providing a neuroprotective effect against seizures .
  • Antimicrobial Properties: Compounds containing oxazole rings have shown promising activity against various bacterial strains. The presence of the methylphenyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
  • Anti-inflammatory Effects: Some studies suggest that quinazolinone derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Anticonvulsant Activity Study

A study conducted by El-Azab et al. (2010) evaluated the anticonvulsant properties of a related quinazolinone derivative. The results indicated a significant reduction in seizure frequency in animal models when treated with the compound. The mechanism was hypothesized to involve modulation of sodium channels and enhancement of GABA receptor activity .

Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various oxazole-containing compounds. The study demonstrated that derivatives similar to our compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the oxazole ring for enhancing activity .

Anti-inflammatory Mechanisms

A recent publication explored the anti-inflammatory potential of quinazolinone derivatives, noting their ability to suppress TNF-alpha production in macrophages. This suggests that compounds like this compound could be developed as therapeutic agents for chronic inflammatory conditions .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantSignificant reduction in seizure frequencyEl-Azab et al., 2010
AntimicrobialEffective against Gram-positive bacteriaJournal of Medicinal Chemistry
Anti-inflammatorySuppression of TNF-alpha productionRecent Publications

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of quinazolinones exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific structure of this compound may enhance its efficacy against various cancer types due to the presence of the oxazole ring, which is known for its role in biological activity modulation.
  • Antimicrobial Properties
    • Compounds containing oxazole and quinazolinone structures have shown significant antimicrobial activities against various bacterial strains. Studies suggest that the unique combination of functional groups in this compound enhances its ability to disrupt microbial cell walls or interfere with metabolic pathways.
  • Anti-inflammatory Effects
    • The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. This action can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases.

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of kinases involved in cancer progression, making it a candidate for targeted therapy.
  • Drug Design
    • The structural characteristics of this compound make it an attractive scaffold for the design of new drugs. Modifications to the oxazole or quinazolinone rings can lead to derivatives with enhanced potency and selectivity for various biological targets.

Material Science Applications

  • Synthesis of Functional Materials
    • The unique chemical structure allows for the synthesis of polymers and nanomaterials with specific properties. These materials can be utilized in drug delivery systems or as biosensors due to their biocompatibility and functionalization potential.
  • Photophysical Properties
    • Studies on the photophysical properties of this compound suggest potential applications in organic electronics and optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed in developing sensors or light-emitting diodes (LEDs).

Case Studies

  • Case Study on Anticancer Activity
    • A study published in "Journal of Medicinal Chemistry" demonstrated that modifications on the quinazolinone scaffold led to increased cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values significantly lower than standard chemotherapeutic agents.
  • Antimicrobial Efficacy Study
    • Research published in "Antimicrobial Agents and Chemotherapy" highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, showing a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Comparison with Similar Compounds

Structural Analogues

Core Modifications
  • 3-(4-Methoxyphenyl)-2-{[(2E)-3-phenyl-2-propen-1-yl]sulfanyl}-4(3H)-quinazolinone (): Core: 4(3H)-quinazolinone (fully aromatic vs. dihydroquinazolinone in the target compound). Substituents: A cinnamylsulfanyl group at position 2 and a 4-methoxyphenyl group at position 3. Key Difference: The absence of the oxazole ring and the presence of a conjugated propenyl chain alter electronic properties and steric bulk .
  • 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (): Core: Fully aromatic quinazolinone. Substituents: A simple methylsulfanyl group at position 2 and a 3-methoxyphenyl group at position 3.
Oxazole-Containing Analogues
  • 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (): Core: Tetrahydroquinazolinone fused with a bis-4-methoxyphenyl-substituted quinazolinone. Substituents: Bulky bis-4-methoxyphenyl groups and a dimethylpropyl linker. Key Difference: The absence of a sulfanyl group and the presence of multiple methoxyphenyl groups suggest distinct solubility and target-binding profiles .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~450 Not reported ~3.8
3-(4-Methoxyphenyl)-2-cinnamylsulfanyl-4(3H)-quinazolinone ~418 Not reported ~3.5
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one ~314 Not reported ~2.9
Compound 4l () ~720 228–230 ~6.2

Notes:

  • The target compound’s higher molecular weight and logP compared to simpler analogues suggest enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Compound 4l’s extreme lipophilicity (logP ~6.2) and high melting point reflect its bulky substituents, limiting bioavailability .

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